Cyclodecene, 1-methyl-, (E)-

Catalog No.
S15300743
CAS No.
13151-63-8
M.F
C11H20
M. Wt
152.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclodecene, 1-methyl-, (E)-

CAS Number

13151-63-8

Product Name

Cyclodecene, 1-methyl-, (E)-

IUPAC Name

1-methylcyclodecene

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3

InChI Key

AAZWWRDLCYIVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCCCCC1

Cyclodecene, 1-methyl-, (E)- is an organic compound characterized by its cyclic structure and a methyl group attached to the first carbon of the cyclodecene ring. Its molecular formula is C11H20C_{11}H_{20} with a molecular weight of approximately 152.2765 g/mol . The compound features a double bond in the cyclodecene structure, specifically in the trans configuration, which is denoted by the (E) designation in its name. This configuration affects its chemical reactivity and physical properties, such as boiling point and stability.

Typical of alkenes, including:

  • Electrophilic Additions: The double bond in cyclodecene can react with electrophiles, leading to the formation of more complex molecules.
  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder cycloaddition reactions, forming cycloadducts with dienophiles.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated products.

These reactions are significant for synthesizing more complex organic molecules and exploring reaction mechanisms in organic chemistry.

Several synthetic routes can be employed to produce Cyclodecene, 1-methyl-, (E)-:

  • Alkylation of Cyclodecene: This method involves the alkylation of cyclodecene using methyl iodide or other alkylating agents under basic conditions.
  • Diels-Alder Reaction: Cyclodecene can be synthesized through a Diels-Alder reaction involving suitable diene and dienophile precursors.
  • Isomerization: Starting from other isomers of cyclodecenes, isomerization reactions can yield Cyclodecene, 1-methyl-, (E)- under specific catalytic conditions.

These methods highlight the versatility of synthetic organic chemistry in producing this compound.

Cyclodecene, 1-methyl-, (E)- has potential applications in various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be useful in developing polymers or other materials.
  • Pharmaceutical Research: Its reactivity may allow it to be utilized in drug discovery and development processes.

The compound's unique properties make it an interesting candidate for further exploration in these fields.

Studies on the interactions of Cyclodecene, 1-methyl-, (E)- with other chemical species are essential for understanding its reactivity and potential applications. Research on similar compounds indicates that cycloalkenes can react with hydroxyl radicals and other reactive species, leading to products that may have different biological activities or toxicological profiles . Understanding these interactions can provide insights into the safety and efficacy of using this compound in various applications.

Cyclodecene, 1-methyl-, (E)- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
CyclohexeneC6H10C_6H_{10}A six-membered ring alkene; used as a solvent
CyclopenteneC5H8C_5H_{8}A five-membered ring alkene; known for high reactivity
1-MethylcyclopenteneC6H10C_6H_{10}Similar structure with a methyl group on cyclopentene
1-MethylcyclohexeneC7H12C_7H_{12}A derivative of cyclohexene with a methyl group
Cis-CyclodeceneC10H18C_{10}H_{18}The cis isomer; different reactivity due to geometry

Uniqueness

Cyclodecene, 1-methyl-, (E)- is unique due to its specific trans configuration and additional methyl group, which influence its chemical behavior compared to its analogs. This configuration affects its stability and reactivity patterns, making it an interesting subject for further study in organic synthesis and material applications.

XLogP3

4.5

Exact Mass

152.156500638 g/mol

Monoisotopic Mass

152.156500638 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

Explore Compound Types